molecular formula C11H17NO2S B13999450 Ethyl 2-amino-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carboxylate

Ethyl 2-amino-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carboxylate

Cat. No.: B13999450
M. Wt: 227.33 g/mol
InChI Key: MHLOZPWQZPKMGT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their extensive significance in the pharmaceutical field due to their varied biological and clinical applications

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

Mechanism of Action

The mechanism of action of ethyl 2-amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes . Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Biological Activity

Ethyl 2-amino-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by its unique benzothiophene structure, which contributes to its biological activity. The molecular formula is C11H13NO2SC_{11}H_{13}NO_2S, and it features a carboxylate group that enhances its interaction with biological targets.

Pharmacological Properties

Recent studies have highlighted several pharmacological activities associated with this compound:

  • Antitumor Activity : Research indicates that derivatives of benzothiophene exhibit cytostatic effects against various cancer cell lines. The mechanism involves the inhibition of DNA synthesis and cell proliferation .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo. This activity is primarily attributed to its ability to inhibit pro-inflammatory cytokines .
  • Antimicrobial Properties : Studies have demonstrated that the compound possesses significant antimicrobial activity against several bacterial strains. This suggests potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Various substituents on the benzothiophene ring can influence its potency and selectivity:

SubstituentEffect on Activity
Alkyl groupsIncrease lipophilicity and membrane permeability
Halogen atomsEnhance binding affinity to target proteins
Hydroxyl groupsImprove solubility and bioavailability

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzothiophene Core : The initial step includes the cyclization of appropriate precursors to form the benzothiophene structure.
  • Carboxylation : Subsequent introduction of the carboxylic acid functionality through carbonylation reactions.
  • Amination : Finally, amination reactions are employed to introduce the amino group at the 2-position.

These methods have been optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) for analysis .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Cytotoxicity Assays : In vitro assays against cancer cell lines (e.g., HeLa and MCF-7) showed IC50 values in the low micromolar range, indicating potent cytotoxic effects .
  • Animal Models : In vivo studies using mouse models demonstrated significant reductions in tumor size when treated with this compound compared to controls .
  • Inflammation Models : The compound was tested in models of acute inflammation (e.g., carrageenan-induced paw edema), showing a marked decrease in edema compared to untreated groups .

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

ethyl 2-amino-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C11H17NO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h7-8H,2-6,12H2,1H3

InChI Key

MHLOZPWQZPKMGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2C1CCCC2)N

Origin of Product

United States

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